Borussertib

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

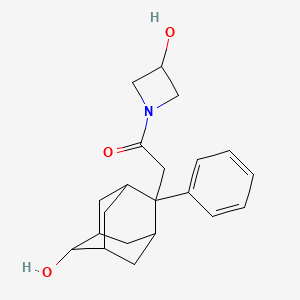

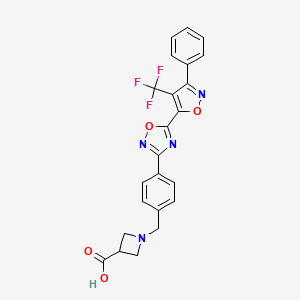

Borussertib is a covalent-allosteric inhibitor of protein kinase Akt . It is a first-in-class covalent-allosteric AKT inhibitor that displays antitumor activity . It has shown strong antiproliferative activity in cancer cell lines harboring genetic alterations within the PTEN, PI3K, and RAS signaling pathways .

Synthesis Analysis

The crystal structure of borussertib inspired the structure-based design of novel probe molecules by directed derivatization . A robust synthetic route was developed that enabled the synthetic access to a series of highly diverse 1,6-naphthyridinone-based compounds .Molecular Structure Analysis

The first crystal structure of autoinhibited AKT1 in complex with the covalent-allosteric inhibitor borussertib provides critical insights into the structural basis of AKT1 inhibition .Chemical Reactions Analysis

Borussertib shows a covalent-allosteric mode of action while binding at the interdomain region between the kinase-domain (white) and the PH-domain (green) .Physical And Chemical Properties Analysis

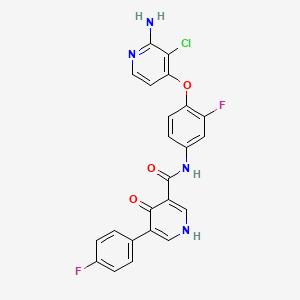

Borussertib has a molecular formula of C36H32N6O3 and a molecular weight of 596.68 . It is soluble in DMSO up to 10 mM .Scientific Research Applications

1. Cancer Research

Borussertib has been used in cancer research, particularly in the study of pancreatic and colorectal cancer . It has shown strong antiproliferative activity in cancer cell lines harboring genetic alterations within the PTEN, PI3K, and RAS signaling pathways . Borussertib, in combination with the MEK inhibitor trametinib, displayed antitumor activity in patient-derived xenograft models of mutant KRAS pancreatic and colon cancer .

2. Structural Analysis

The first crystal structure of autoinhibited AKT1 in complex with Borussertib has been presented, providing critical insights into the structural basis of AKT1 inhibition . This has revealed covalent bond formation to Cys296, H-bond interactions .

3. Drug Resistance Studies

Borussertib has been used in the study of drug resistance in endometrial cancer (EC) . The study aimed to establish AKT inhibitor resistant cell lines and identify differentially expressed genes (DEGs) between parental and AKT inhibitor resistant cell lines to understand the mechanism of drug resistance to AKT inhibitors in EC .

4. Cell Adhesion-Mediated Resistance

Research has suggested that drug resistance to AKT inhibitors may depend on genes related to cell adhesion-mediated resistance . This has implications for the development of new therapeutic strategies.

5. Transforming Growth Factor β Signaling

Borussertib research has also touched on the transforming growth factor β signaling . This is significant as it provides insights into the complex interplay between growth factors and kinase inhibitors in cancer cells.

6. Protein Expression

Borussertib has been used in protein expression studies . These studies have provided valuable insights into the role of specific proteins in cancer progression and the potential for targeted therapies.

7. Transfection and Virus Generation

Borussertib has been used in transfection, virus generation, and amplification studies . This has implications for the development of viral vectors for gene therapy.

8. Anticancer Activity

Borussertib is an AKT inhibitor with potential anticancer activity . It specifically binds to two noncatalytic cysteines at positions 296 and 310 in AKT and incorporates electrophilic warheads into the allosteric ligand at appropriate positions, allowing for irreversible stabilization of the inactive conformation .

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-[2-oxo-3-[1-[[4-(5-oxo-3-phenyl-6H-1,6-naphthyridin-2-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-5-yl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H32N6O3/c1-2-33(43)38-26-12-13-31-32(20-26)42(36(45)40-31)27-15-18-41(19-16-27)22-23-8-10-25(11-9-23)34-28(24-6-4-3-5-7-24)21-29-30(39-34)14-17-37-35(29)44/h2-14,17,20-21,27H,1,15-16,18-19,22H2,(H,37,44)(H,38,43)(H,40,45) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBRBOYWXDLHDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC2=C(C=C1)NC(=O)N2C3CCN(CC3)CC4=CC=C(C=C4)C5=C(C=C6C(=N5)C=CNC6=O)C7=CC=CC=C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H32N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Borussertib | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2-carbamimidoyl-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)-5-hydroxy-4-methoxyphenyl]benzoic acid](/img/structure/B606238.png)

![2-Pyrazinecarbonitrile,4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-4,5-dihydro-5-oxo-](/img/structure/B606247.png)

![2-{2-[2-(2-Chlorophenyl)propan-2-Yl]-1-[3'-(Methylsulfonyl)biphenyl-4-Yl]-1h-Imidazol-4-Yl}propan-2-Ol](/img/structure/B606250.png)

![6-(4-chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B606255.png)